

An In-depth Technical Guide to the Chemical Synthesis of Delamanid

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Compound of Interest

Compound Name: Delamanid

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This technical guide provides a comprehensive overview of a concise and protection-group-free chemical synthesis pathway for **Delamanid**, a critical drug in the treatment of multidrug-resistant tuberculosis. The synthesis is based on the work of Sharma et al. (2020), which offers a significant improvement over earlier, more lengthy routes.^[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Overview of the Synthetic Strategy

The synthesis of **Delamanid**, with the chemical name (R)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole, is achieved through a sequential, multi-step process.^{[2][3][4]} The key features of this pathway are the avoidance of protecting groups and the use of readily available starting materials, which contributes to an efficient overall process.^{[1][5]} The synthesis involves the sequential construction of key intermediates, culminating in the formation of the **Delamanid** molecule. The overall yield for this synthetic route is reported to be 27%.^{[1][5][6]}

Experimental Protocols

The following sections provide a detailed description of the experimental procedures for each major step in the synthesis of **Delamanid**.

Step 1: Synthesis of 1-iodo-4-((2-methylallyl)oxy)benzene (Compound 3)

This initial step involves the allylation of 4-iodophenol.

- **Reaction:** 4-iodophenol is reacted with 3-chloro-2-methyl-1-propene in the presence of potassium carbonate in dimethylformamide (DMF).
- **Procedure:** To a solution of 4-iodophenol (100 mmol) in DMF, potassium carbonate (200.0 mmol) and 3-chloro-2-methyl-1-propene (200.0 mmol) are added. The reaction mixture is stirred at 60 °C.
- **Purification:** The product is purified using column chromatography.

Step 2: Synthesis of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol (Compound 5)

This step involves a copper-catalyzed C-N bond formation.

- **Reaction:** 1-iodo-4-((2-methylallyl)oxy)benzene is coupled with 4-hydroxypiperidine using a copper iodide and L-proline catalyst system in DMF.
- **Procedure:** A mixture of 1-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidine, copper iodide (CuI), and L-proline in DMF is heated.
- **Purification:** The resulting intermediate is purified by column chromatography.

Step 3: Synthesis of 1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine (Compound 8)

This step is a Mitsunobu reaction to form an ether linkage.

- **Reaction:** The hydroxyl group of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol is reacted with 4-(trifluoromethoxy)phenol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).

- Procedure: To a solution of 1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol and 4-(trifluoromethoxy)phenol in THF, PPh₃ and DEAD are added, and the reaction is stirred at room temperature for 24 hours.
- Purification: The product is purified via column chromatography.

Step 4: Synthesis of (R)-2-methyl-1-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)propane-1,2-diol (Compound 9)

This step is a Sharpless asymmetric dihydroxylation to introduce chirality.

- Reaction: The alkene in compound 8 is dihydroxylated using AD-mix- β in a mixture of tert-butanol and water.
- Procedure: Compound 8 is dissolved in a 1:1 mixture of tert-butanol and water, and AD-mix- β is added. The reaction is stirred at 0 °C for 6 hours.
- Purification: The diol is purified by column chromatography.

Step 5: Synthesis of (R)-2-methyl-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane (Compound 11)

This step involves the formation of a chiral epoxide.

- Reaction: The diol (Compound 9) is first mesylated and then treated with a base (DBU) to form the epoxide.
- Procedure: The diol is reacted with mesyl chloride and triethylamine in dichloromethane (DCM) at 0 °C to room temperature. The resulting mesylate is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature for 2 hours.
- Purification: The epoxide is purified by column chromatography.

Step 6: Synthesis of Delamanid (Compound II)

The final steps involve the coupling of the chiral epoxide with 2-bromo-4-nitroimidazole and subsequent cyclization.

- **Reaction:** The epoxide (Compound 11) is reacted with 2-bromo-4-nitroimidazole in the presence of diisopropylethylamine (DIPEA), followed by cyclization with cesium carbonate in DMF.
- **Procedure:** A mixture of the epoxide and 2-bromo-4-nitroimidazole is heated in DIPEA at 115 °C. The resulting intermediate is then treated with cesium carbonate in DMF at 50 °C for 2 hours to yield **Delamanid**.
- **Purification:** The final product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of **Delamanid**.

Table 1: Reaction Conditions and Yields for the Synthesis of **Delamanid** Intermediates.

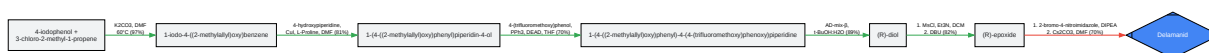
Step	Starting Material(s)	Key Reagents and Solvents	Temperature (°C)	Time (h)	Product	Yield (%)
1	4-iodophenol, 3-chloro-2-methyl-1-propene	K ₂ CO ₃ , DMF	60	-	1-iodo-4-((2-methylallyl)oxy)benzene	97
2	1-iodo-4-((2-methylallyl)oxy)benzene, 4-hydroxypiperidine	CuI, L-Proline, DMF	-	10-24	1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol	81
3	1-(4-((2-methylallyl)oxy)phenyl)piperidin-4-ol, 4-(trifluoromethoxy)phenol	PPh ₃ , DEAD, THF	rt	24	1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine	70
4	1-(4-((2-methylallyl)oxy)phenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine	AD-mix-β, t-BuOH:H ₂ O (1:1)	0	6	(R)-2-methyl-1-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)propane-1,2-diol	89

5	(R)-2-methyl-1-((4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methylpropane-1,2-diol	1. MsCl, Et ₃ N, DCM2. DBU	0 to rt	2	(R)-2-methyl-2-((4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane	82
6a	(R)-2-methyl-2-((4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)oxirane, 2-bromo-4-nitroimidazole	DIPEA	115	-	Intermediate Amine	-
6b	Intermediate Amine	Cs ₂ CO ₃ , DMF	50	2	Delamanid	70

Note: '-' indicates data not explicitly specified in the provided search results. 'rt' denotes room temperature.

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical synthesis pathway of **Delamanid**.



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Caption: Chemical synthesis pathway of **Delamanid**.

This guide provides a detailed framework for the synthesis of **Delamanid**, which can be a valuable resource for researchers in the field of medicinal chemistry and drug development. The presented pathway offers an efficient and concise route to this important anti-tuberculosis agent.

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